1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Organic Synthesis 1,1-Diarylalkane Process Chemistry

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 196489-67-5) is a synthetically versatile 1,1-diarylalkane derivative, characterized by a central ethane bridge connecting a 4-methoxyphenyl and a 4-methylphenyl (p-tolyl) group. This compound serves as a key intermediate in the synthesis of bioactive molecules and functional materials, with commercial suppliers typically offering purities of ≥97% for research and development applications.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 196489-67-5
Cat. No. B6348503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(1-(p-tolyl)ethyl)benzene
CAS196489-67-5
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3
InChIKeyAPLPYROKKJCFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 196489-67-5): Procurement-Grade 1,1-Diarylalkane Building Block


1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 196489-67-5) is a synthetically versatile 1,1-diarylalkane derivative, characterized by a central ethane bridge connecting a 4-methoxyphenyl and a 4-methylphenyl (p-tolyl) group . This compound serves as a key intermediate in the synthesis of bioactive molecules and functional materials, with commercial suppliers typically offering purities of ≥97% for research and development applications [1].

Why Generic 1,1-Diarylalkanes Cannot Substitute for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene in Specialized Synthesis


Substituting 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene with a generic 1,1-diarylalkane or a differently substituted analog introduces significant risks in applications requiring precise molecular geometry and electronic properties. The specific para-substitution pattern of the methoxy and methyl groups dictates the compound's electron density and steric profile, which are critical for downstream reactivity in cross-coupling reactions, target binding in medicinal chemistry, and performance in materials science [1]. Simple replacement with an unsubstituted or differently substituted analog can lead to altered reaction yields, failed biological activity, or compromised material properties, as the 1,1-diarylalkane class exhibits structure-dependent efficacy across diverse therapeutic targets [1].

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene: Quantifiable Differentiation Evidence for Scientific Procurement


Synthesis Efficiency: Quantitative Yield via Adapted Vilsmeier Conditions

A key differentiator for this compound is the availability of a highly efficient, one-step synthesis protocol that yields the product in quantitative amounts. This contrasts with traditional multi-step or lower-yielding Friedel-Crafts approaches often required for similar 1,1-diarylalkanes. The method uses adapted Vilsmeier conditions, and the product is rigorously characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Organic Synthesis 1,1-Diarylalkane Process Chemistry

Biological Activity: Antiproliferative Effect in Human Leukemia Cell Model

In a functional assay, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene demonstrated antiproliferative activity against human NB-4 acute promyelocytic leukemia cells. While the exact IC50 value is not provided in the public record, the documented activity against this specific cancer cell line distinguishes it from structurally similar 1,1-diarylalkanes that lack this reported bioactivity profile [1].

Medicinal Chemistry Oncology Cell-Based Assay

Purity Standardization: Guaranteed Minimum Purity for Reproducible Research

Commercial procurement of this compound is typically associated with a guaranteed minimum purity specification of 97-98% [1]. This level of purity is essential for achieving reproducible results in sensitive applications, such as catalytic reactions or biological assays, where even minor impurities can significantly alter outcomes. This is a direct differentiator from lower-purity or technical-grade alternatives that may be available for similar 1,1-diarylalkanes [2].

Analytical Chemistry Procurement Quality Control

Recommended Applications for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Based on Verified Evidence


High-Throughput Synthesis of 1,1-Diarylalkane Libraries

The availability of a quantitative-yield, one-step synthesis protocol [1] makes this compound an ideal starting material for creating focused libraries of 1,1-diarylalkane derivatives. Its efficient production ensures that researchers can generate a diverse array of analogs with high throughput and minimal material loss, accelerating structure-activity relationship (SAR) studies in medicinal chemistry.

Lead Optimization in Oncology Research

Given its documented antiproliferative activity against human NB-4 leukemia cells [1], 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene serves as a validated hit for oncology drug discovery programs. It can be procured as a core scaffold for further structural optimization aimed at improving potency, selectivity, and pharmacokinetic properties against acute promyelocytic leukemia and potentially other cancers.

Precursor for Advanced Materials and Specialty Chemicals

The compound's unique para-substituted diarylalkane core and high commercial purity (≥97%) [1] make it a reliable precursor for synthesizing advanced functional materials, such as liquid crystals, polymers, or organic electronic components. Its defined structure allows for predictable tuning of material properties, offering an advantage over less defined or lower-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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